molecular formula C12H11NO2 B166968 Fenfuram CAS No. 24691-80-3

Fenfuram

Cat. No. B166968
CAS RN: 24691-80-3
M. Wt: 201.22 g/mol
InChI Key: JFSPBVWPKOEZCB-UHFFFAOYSA-N
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Description

Fenfuram is an anilide having 2-methyl-2-furoyl as the N-acyl group . It is primarily used as a seed-treatment fungicide to control bunts and smuts in cereals .


Synthesis Analysis

Novel fenfuram-diarylamine hybrids have been designed and synthesized . These hybrids have shown significant antifungal activities against Rhizoctonia solani and Sclerotinia sclerotiorum .


Molecular Structure Analysis

The molecular formula of Fenfuram is C12H11NO2 . Its average mass is 201.221 Da and its monoisotopic mass is 201.078979 Da .


Chemical Reactions Analysis

Fenfuram works by inhibiting the synthesis of fungal cell walls, thereby preventing their growth and reproduction . It has been found that the 3-chlorophenyl group in compound 5e formed a CH-π interaction with B/Trp-206 and a Cl-π interaction with D/Tyr-128, rendering compound 5e more active than fenfuram against succinate dehydrogenase (SDH) .


Physical And Chemical Properties Analysis

Fenfuram has a molecular weight of 201.22 g/mol . It has a XLogP3-AA value of 2.2 and a hydrogen bond donor count of 1 .

Scientific Research Applications

Antifungal Properties and Synthesis of Fenfuram Hybrids

  • Novel fenfuram-diarylether hybrids have been synthesized and evaluated for their antifungal activities. These compounds, particularly compound 1c, demonstrated potent antifungal effects against phytopathogenic fungi such as Rhizoctonia solani and Sclerotinia sclerotiorum, surpassing the efficacy of commercial fungicides like boscalid and fenfuram itself. Molecular docking studies indicated a higher affinity of these compounds for succinate dehydrogenase (SDH) compared to fenfuram, suggesting their enhanced antifungal activity (Jin et al., 2017).
  • Another study on fenfuram-diarylamine hybrids reported significant antifungal activities against similar phytopathogenic fungi. Compound 5e, in particular, showed the most potent antifungal activity. The structural modification in these hybrids resulted in a stronger interaction with SDH, enhancing their antifungal properties (Wang et al., 2017).

Electroanalytical Detection and Corrosion Properties

  • A study developed a simple and sensitive method for the electroanalytical determination of fenfuram using square-wave voltammetry on a bare boron-doped diamond electrode. This method was successfully applied to detect fenfuram in natural water samples and triticale seed samples. Additionally, the study explored the effect of fenfuram on the corrosion properties of stainless steel used in agricultural tools (Brycht et al., 2015).

Safety And Hazards

Fenfuram is harmful if inhaled . It is also harmful to aquatic life and can have long-lasting effects . In case of inhalation, the person should be removed to fresh air and kept comfortable for breathing .

Future Directions

The Fenfuram market is expected to grow at a significant rate in the future . This growth can be attributed to the increasing demand for food crops due to the growing global population, which in turn has led to the rising need for effective fungicides like Fenfuram to protect crops from fungal diseases . One of the latest trends in the Fenfuram market is the development of bio-based fungicides as an eco-friendly alternative to chemical pesticides .

properties

IUPAC Name

2-methyl-N-phenylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-9-11(7-8-15-9)12(14)13-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSPBVWPKOEZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058035
Record name Fenfuram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenfuram

CAS RN

24691-80-3
Record name Fenfuram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24691-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenfuram [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024691803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenfuram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-3-furanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.186
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Record name FENFURAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RCI1Z8OVH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
662
Citations
H Wang, X Gao, X Zhang, H Jin, K Tao, T Hou - Bioorganic & Medicinal …, 2017 - Elsevier
… carboxylic amide derivatives as fungicides, fenfuram was applied as a lead molecule … fenfuram based on the principle of “splicing-up” bioactive substructures. A series of novel fenfuram-…
Number of citations: 42 www.sciencedirect.com
H Jin, J Zhou, T Pu, A Zhang, X Gao, K Tao, T Hou - Bioorganic Chemistry, 2017 - Elsevier
Twelve novel fenfuram-diarylether hybrids were designed, synthesized and characterized by 1 H NMR and MS. Their in vitro antifungal activities were evaluated against five …
Number of citations: 36 www.sciencedirect.com
P Leroux, G Berthier - Crop Protection, 1988 - Elsevier
Two types of strains of Ustilago nuda, resistant to carboxin and fenfuram, were detected on winter barley crops in 1986. The most frequent strains are similar to those found previously …
Number of citations: 50 www.sciencedirect.com
M Brycht, S Skrzypek, K Kaczmarska, B Burnat… - Electrochimica …, 2015 - Elsevier
A simple, selective, and sensitive electroanalytical method for the determination of a novel fungicide, fenfuram (Fnf), on a bare boron-doped diamond electrode (BDDE) using square-…
Number of citations: 27 www.sciencedirect.com
T Veloukas, AN Markoglou, GS Karaoglanidis - Plant disease, 2013 - Am Phytopath Society
… and low resistance levels to isopyrazam, fenfuram, and carboxin but remained sensitive to … low resistance levels to isopyrazam, bixafen, fenfuram, and carboxin but showed increased …
Number of citations: 143 apsjournals.apsnet.org
G Berthier, P Leroux - Phytoma (France), 1987 - agris.fao.org
French. isDes isolats d'Ustilago nuda, agent du charbon nu de l'orge, resistants aux anilides-antibasidiomycetes (carboxine, fenfuram, pyracarbolide) ont ete deceles dans la nature …
Number of citations: 0 agris.fao.org
JS Brown, DJ Ballinger, JF Kollmorgen - Crop protection, 1985 - Elsevier
… Etaconazole pellets (2800 g ai/ha), fenfuram liquid seed treatment (17 · 5 g ai/ha) and … as the registered smut fungicides carboxin, fenfuram, fenaminosulf and triadimefon. Triadimefon …
Number of citations: 9 www.sciencedirect.com
王宏宇, 张肖肖, 高续恒, 金洪, 陶科… - Journal of Sichuan …, 2017 - science.scu.edu.cn
… To discover new carboxylic amide analogues with high activity against plant pathogenic fungi, twenty novel fenfuram analogues containing a diarylamine moiety were designed, synthesized …
Number of citations: 0 science.scu.edu.cn
A Zhang, J Zhou, K Tao, T Hou, H Jin - Bioorganic & medicinal chemistry …, 2018 - Elsevier
… the phenyl group in fenfuram (a commercial fungicide) was replaced with the diarylamine, the novel fenfuram-diarylamine hybrid exhibited better antifungal activities than fenfuram. …
Number of citations: 54 www.sciencedirect.com
AK Khanzada, SB Mathur - Seed Science and Technology[SEED SCI. TECHNOL.]., 1983
Number of citations: 7

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